molecular formula C10H13N3O B11908516 1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one CAS No. 61327-49-9

1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one

Cat. No.: B11908516
CAS No.: 61327-49-9
M. Wt: 191.23 g/mol
InChI Key: UVHWAGFKQHASNI-UHFFFAOYSA-N
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Description

1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique fused ring structure, which combines a pyrazole ring with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dimethylpyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyrazole or pyridine rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolopyridine derivatives.

Scientific Research Applications

1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one
  • 1-Ethyl-3,5-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one
  • 1-Ethyl-3,6-dimethyl-1H-pyrazolo[4,3-c]pyridin-7(6H)-one

Uniqueness

1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one is unique due to its specific substitution pattern and fused ring structure

Properties

CAS No.

61327-49-9

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

1-ethyl-3,6-dimethylpyrazolo[3,4-c]pyridin-7-one

InChI

InChI=1S/C10H13N3O/c1-4-13-9-8(7(2)11-13)5-6-12(3)10(9)14/h5-6H,4H2,1-3H3

InChI Key

UVHWAGFKQHASNI-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CN(C2=O)C)C(=N1)C

Origin of Product

United States

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